molecular formula C10H11BrN6S B12264524 5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12264524
M. Wt: 327.21 g/mol
InChI Key: KPNFZJVPTBBFMJ-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound that features a brominated pyrimidine ring, a piperazine moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine typically involves multiple stepsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Scientific Research Applications

5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiadiazole ring, in particular, is known for its ability to interact with biological targets due to its mesoionic character, which allows it to cross cellular membranes and engage in strong interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is unique due to its combination of a brominated pyrimidine ring, a piperazine moiety, and a thiadiazole ring. This structure provides a versatile platform for further functionalization and exploration in various scientific fields .

Properties

Molecular Formula

C10H11BrN6S

Molecular Weight

327.21 g/mol

IUPAC Name

3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-1,2,5-thiadiazole

InChI

InChI=1S/C10H11BrN6S/c11-8-5-12-10(13-6-8)17-3-1-16(2-4-17)9-7-14-18-15-9/h5-7H,1-4H2

InChI Key

KPNFZJVPTBBFMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C3=NC=C(C=N3)Br

Origin of Product

United States

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